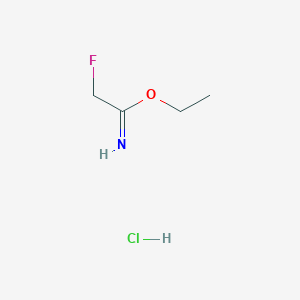

Ethyl 2-fluoroacetimidate hydrochloride

Description

Significance in Contemporary Organic Synthesis

The primary significance of Ethyl 2-fluoroacetimidate hydrochloride in organic synthesis lies in its utility as a versatile electrophile. The imidate carbon is susceptible to nucleophilic attack, providing a straightforward method for the introduction of a 2-fluoroacetimidoyl group into a wide range of molecules. This reactivity is particularly valuable in the construction of nitrogen-containing heterocycles, a class of compounds with broad applications in materials science and pharmaceuticals.

One notable application is in the synthesis of quinazoline (B50416) derivatives. For instance, this compound reacts with 2-amino-5-methylbenzoic acid in the presence of a base like sodium ethoxide to yield 2-(Fluoromethyl)-6-methylquinazolin-4(3H)-one. thieme-connect.de This reaction highlights the ability of the imidate to participate in cyclocondensation reactions, forming the core structure of these important heterocyclic systems.

The general reaction scheme for the formation of amidines from this compound involves its treatment with a primary or secondary amine. This reaction proceeds readily, often at room temperature, to afford the corresponding N-substituted 2-fluoroacetamidines.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| This compound | Amine (R-NH2) | N-substituted 2-fluoroacetamidine | Nucleophilic substitution/Amidine synthesis |

| This compound | 2-aminobenzoic acid derivative | Quinazolinone derivative | Cyclocondensation |

Role in Medicinal Chemistry Research and Chemical Biology Probes

In the realm of medicinal chemistry, this compound has proven to be a key reagent for the synthesis of biologically active molecules. Its ability to introduce a fluoroacetamidine "warhead" is of particular interest. This functional group can act as a bioisostere for other functionalities or participate in covalent interactions with biological targets.

A significant area of application is in the development of inhibitors for peptidylarginine deiminases (PADs). google.com PADs are a family of enzymes implicated in various inflammatory and autoimmune diseases. Researchers have utilized this compound to synthesize potent and specific PAD inhibitors. doi.org In these inhibitors, the fluoroacetamidine moiety serves as a reactive group that can covalently modify the active site of the enzyme.

Furthermore, this compound has been employed in the synthesis of nitrogen-containing fused ring derivatives that exhibit gonadotropin-releasing hormone (GnRH) antagonistic activity. epo.org These compounds have potential applications in the treatment of hormone-dependent diseases. The synthesis involves the initial conversion of this compound to 2-fluoroacetamidine hydrochloride, which is then used in subsequent cyclization reactions. epo.org

While its direct application as a chemical biology probe is less documented, its role in creating specific enzyme inhibitors suggests its potential in the development of activity-based probes for studying enzyme function and localization in complex biological systems.

| Biological Target | Resulting Compound Type | Therapeutic Area |

|---|---|---|

| Peptidylarginine deiminases (PADs) | Fluoroacetamidine-containing inhibitors | Inflammatory and autoimmune diseases |

| Gonadotropin-releasing hormone (GnRH) receptor | Nitrogen-containing fused ring antagonists | Hormone-dependent diseases |

Overview of Academic Research Trajectories

The academic interest in this compound appears to have gained momentum with the increasing recognition of the importance of fluorinated organic molecules in drug discovery. Early research likely focused on its fundamental reactivity and the development of efficient synthetic protocols.

More recent research trajectories have shifted towards its application in target-oriented synthesis, particularly in the field of medicinal chemistry. The exploration of its use in the synthesis of PAD inhibitors and GnRH antagonists are prime examples of this trend. Future research is likely to expand its application to the synthesis of other complex, biologically active molecules and potentially in the development of novel chemical biology tools. The continued interest in fluorinated compounds and the versatility of the imidate functionality suggest that this compound will remain a relevant and valuable reagent in academic and industrial research.

Structure

3D Structure of Parent

Properties

CAS No. |

3862-78-0 |

|---|---|

Molecular Formula |

C4H9ClFNO |

Molecular Weight |

141.57 g/mol |

IUPAC Name |

ethyl 2-fluoroethanimidate;hydrochloride |

InChI |

InChI=1S/C4H8FNO.ClH/c1-2-7-4(6)3-5;/h6H,2-3H2,1H3;1H |

InChI Key |

MULVVEXEENBHMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=N)CF.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Fluoroacetimidate Hydrochloride

Historical and Pioneering Synthesis Approaches

The synthesis of imidate hydrochlorides is a well-established transformation in organic chemistry, dating back to the late 19th century.

While specific methodologies for the synthesis of Ethyl 2-fluoroacetimidate hydrochloride attributed distinctively to Hughes et al. are not prominently detailed in a singular, widely cited method, the foundational chemistry for its creation rests on the classic Pinner reaction. This reaction, first described by Adolf Pinner in 1877, is the most historically significant and direct route to alkyl imidate salts wikipedia.orgnih.gov. The general principle involves the treatment of a nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride wikipedia.orgnih.gov. This pioneering work established the fundamental transformation that remains the basis for synthesizing imidate hydrochlorides today.

The synthesis of imidates from amide precursors is not the standard or classical route. The Pinner reaction, starting from a nitrile, is the conventional method for preparing unsubstituted imidate salts like this compound wikipedia.org. While certain N-substituted imidates can be prepared through the alkylation of amides, this represents a different mechanistic pathway and is not the typical method for producing the title compound scribd.com. The direct conversion of alpha-fluoroacetamide hydrochloride to this compound is not a commonly documented synthetic strategy.

The most direct and widely employed method for synthesizing this compound is the Pinner reaction between 2-fluoroacetonitrile and anhydrous ethanol (B145695), using hydrogen chloride as a catalyst wikipedia.orgnrochemistry.comorganic-chemistry.org. This process is critically dependent on anhydrous conditions to prevent the hydrolysis of the product to an ester wikipedia.orgchemistrysteps.com.

The reaction proceeds via the following mechanism:

Protonation: The nitrogen atom of 2-fluoroacetonitrile is protonated by the strong acid (HCl), forming a highly electrophilic nitrilium ion nih.gov.

Nucleophilic Attack: The oxygen atom of ethanol acts as a nucleophile, attacking the activated carbon of the nitrilium ion nih.gov.

Formation of Pinner Salt: A subsequent proton transfer results in the formation of the stable crystalline product, this compound, often referred to as a Pinner salt wikipedia.orgnih.gov.

This method is reliable for producing the desired imidate salt, which often precipitates from the reaction mixture and can be isolated by simple filtration epo.orgthieme-connect.de.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing the Pinner reaction is crucial for maximizing yield and ensuring the purity of the final product. Several parameters can be adjusted to achieve this. The thermodynamically unstable nature of the imidate salt necessitates careful control over the reaction environment wikipedia.org.

Key optimization parameters include:

Temperature: Low temperatures, typically between 0 °C and 5 °C, are essential to prevent the decomposition of the Pinner salt into the corresponding amide and an alkyl chloride wikipedia.orgnrochemistry.com.

Anhydrous Conditions: The exclusion of water is paramount. Any moisture present can lead to the hydrolysis of the imidate product, forming ethyl fluoroacetate as a significant impurity chemistrysteps.com. This requires the use of absolute ethanol and dry hydrogen chloride gas.

Source of Hydrogen Chloride: While bubbling anhydrous HCl gas through the reaction mixture is the traditional method, alternative and often more manageable approaches have been developed. Using a saturated solution of HCl in an anhydrous solvent like dioxane or generating HCl in situ from reagents such as trimethylsilyl chloride (TMSCl) and ethanol can offer better control and improved safety organic-chemistry.org.

Reaction Time: Sufficient reaction time, which can range from a few hours to several days, is needed to allow for the complete formation and crystallization of the product nrochemistry.com.

| Parameter | Optimal Condition | Reasoning for Enhanced Yield & Purity | Reference |

|---|---|---|---|

| Temperature | Low (0-5 °C) | Minimizes thermal decomposition of the unstable Pinner salt. | wikipedia.orgnrochemistry.com |

| Solvent/Reagents | Strictly Anhydrous | Prevents hydrolysis of the imidate product to the corresponding ester. | wikipedia.orgchemistrysteps.com |

| HCl Source | Gas, Saturated Solution (e.g., in Dioxane), or In-Situ Generation | Ensures a strong acid catalyst is present. Solutions or in-situ methods can improve handling and control. | organic-chemistry.org |

| Reaction Time | Monitored until precipitation is complete (hours to days) | Drives the reaction to completion for maximum conversion of the nitrile. | nrochemistry.com |

Scalable Synthetic Protocols for Research Applications

Transitioning the synthesis of this compound from a lab-bench scale to larger quantities for extensive research requires modifications to ensure safety, efficiency, and consistency. The Pinner reaction is generally amenable to scale-up organic-chemistry.org.

Key considerations for scalable protocols include:

Reagent Handling: On a larger scale, the use of pre-made, standardized solutions of ethanolic HCl is often preferred over bubbling HCl gas directly into the reactor. This approach is safer and allows for more precise stoichiometric control nrochemistry.com.

Heat Management: The protonation of the nitrile and the dissolution of HCl gas can be exothermic. A jacketed reactor with controlled cooling is necessary to maintain the optimal low temperature and prevent runaway reactions.

Mixing: As the crystalline product forms, the reaction mixture can become a thick slurry. Efficient mechanical stirring is required to ensure homogeneity and complete reaction.

Isolation and Purification: For large-scale preparations, the product is typically isolated by filtration using a suitable filter-press or centrifuge. The collected solid is then washed with a cold, anhydrous, non-polar solvent, such as diethyl ether or tert-butyl methyl ether, to remove any unreacted starting materials or soluble byproducts. Drying is subsequently performed under vacuum at a controlled, low temperature.

These scalable procedures allow for the production of kilogram quantities of this compound, facilitating its use in further synthetic applications.

Chemical Reactivity and Fundamental Reaction Mechanisms

Nucleophilic Acyl Substitution Pathways

The core reactivity of ethyl 2-fluoroacetimidate hydrochloride revolves around nucleophilic acyl substitution at the imidate carbon. This pathway is central to its application in the synthesis of more complex molecules.

A prominent reaction of this compound is its conversion to N-substituted amidines upon treatment with primary amines. organic-chemistry.org This transformation is a cornerstone of its synthetic utility. The reaction proceeds via the nucleophilic attack of the primary amine on the electrophilic carbon of the protonated imidate. This is followed by the elimination of ethanol (B145695), yielding the corresponding amidine hydrochloride salt. The process is typically carried out in a suitable organic solvent, and the presence of a base may be required to neutralize the hydrochloride salt and facilitate the reaction. nih.gov

The general mechanism for this reaction involves the following steps:

Protonation of the imidate nitrogen enhances the electrophilicity of the carbon atom.

The primary amine, acting as a nucleophile, attacks the imidate carbon.

A tetrahedral intermediate is formed.

Elimination of ethanol from the tetrahedral intermediate, often facilitated by proton transfer, leads to the formation of the stable amidine product.

This method provides a direct and efficient route to a wide array of amidine derivatives, which are themselves valuable building blocks in medicinal chemistry and materials science. semanticscholar.org The reaction is generally high-yielding and tolerates a variety of functional groups on the primary amine. organic-chemistry.org

The hydrolysis of imidates, including this compound, is a well-studied process that proceeds through a tetrahedral intermediate. researchgate.net The outcome of the hydrolysis is pH-dependent. Under acidic conditions, hydrolysis typically yields an ester and an amine. youtube.com In contrast, basic hydrolysis leads to the formation of an amide and an alcohol. chemistrysteps.com

The mechanism involves the nucleophilic attack of water or a hydroxide ion on the imidate carbon. The resulting tetrahedral intermediate can then break down through different pathways depending on the protonation state of the leaving groups, which is dictated by the pH of the solution. Stereoelectronic effects play a crucial role in determining the preferred cleavage pathway of this intermediate. researchgate.net

Aminolysis, the reaction with amines, follows a similar mechanistic pathway involving a tetrahedral intermediate. The key difference is that the attacking nucleophile is an amine instead of water. The breakdown of this intermediate to form the amidine is generally favored due to the greater stability of the resulting amidine product.

Electrophilic Properties and Characteristics as a Synthon

This compound is a valuable electrophilic synthon. The term "synthon" refers to a conceptual unit within a molecule that can be formed by a known synthetic operation. In this case, the ethyl 2-fluoroacetimidate moiety acts as a precursor to the 2-fluoroacetimidoyl group.

Its electrophilic character stems from the polarization of the carbon-nitrogen double bond, which is further enhanced by the electron-withdrawing effect of the adjacent fluorine atom. This makes the imidate carbon highly susceptible to attack by a wide range of nucleophiles, not limited to amines. This reactivity allows for the introduction of the 2-fluoro-1-iminoethyl group into various molecular scaffolds.

Comparative Analysis of Reactivity with Analogous Imidates

To fully appreciate the chemical behavior of this compound, it is instructive to compare its reactivity with that of structurally similar imidates.

A direct comparison can be made with its chloro-analogue, ethyl 2-chloroacetimidate. Both compounds are effective reagents for the synthesis of amidines. nih.gov However, the difference in the electronegativity and size of the halogen atom (fluorine vs. chlorine) can lead to subtle differences in reactivity.

| Property | Ethyl 2-fluoroacetimidate | Ethyl 2-chloroacetimidate |

|---|---|---|

| Halogen | Fluorine | Chlorine |

| Electronegativity of Halogen (Pauling Scale) | 3.98 | 3.16 |

| Expected Electrophilicity of Imidate Carbon | Higher | Lower |

Expanding the comparison to other haloacetimidates (e.g., bromo- and iodo-derivatives) and the non-halogenated parent compound (ethyl acetimidate) reveals a clear trend in reactivity. The electrophilicity of the imidate carbon generally increases with the electron-withdrawing ability of the substituent on the alpha-carbon.

Therefore, the reactivity trend is expected to be: Fluoro > Chloro > Bromo > Iodo > Non-halogenated

Applications As a Key Synthon in Complex Organic Molecule Synthesis

Construction of Nitrogen-Containing Heterocyclic Systems

The electrophilic nature of the imidate carbon in Ethyl 2-fluoroacetimidate hydrochloride makes it an excellent candidate for reactions with binucleophilic species, leading to the formation of various heterocyclic rings.

The quinazolin-4(3H)-one scaffold is a core structure in many pharmacologically active compounds. nih.govresearchgate.netresearchgate.net While traditional syntheses often involve the amidation of benzoxazinones or the condensation of 2-aminobenzoyl derivatives, the use of imidates like this compound presents a potential alternative route. nih.gov This approach would typically involve the condensation of the imidate with a 2-aminobenzamide (B116534) derivative. In this hypothetical reaction, the exocyclic amino group of the 2-aminobenzamide would attack the electrophilic imidate carbon, followed by an intramolecular cyclization via attack by the amide nitrogen and subsequent elimination of ethanol (B145695) and ammonia (B1221849) to form the quinazolinone ring. This strategy offers a potential pathway to novel fluoro-methyl-substituted quinazolinones.

The reactivity of this compound is not limited to quinazolinone synthesis. The imidate group is a well-established precursor for a wide range of N-heterocycles. For instance, cyclocondensation reactions with compounds containing adjacent amine and thiol groups (like 2-aminoethanethiol) could yield thiazoline (B8809763) derivatives. Similarly, reaction with hydrazine (B178648) derivatives can be a pathway to aminotriazoles, and reactions with β-enamino ketones can lead to substituted pyrimidines. The presence of the fluoromethyl group is of particular interest, as the introduction of fluorine into heterocyclic systems is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

Targeted Synthesis of Substituted Amidines and Guanidines

This compound is an excellent reagent for the synthesis of amidines and guanidines under mild conditions, circumventing the harsher methods sometimes required when starting from nitriles (e.g., the Pinner reaction). researchgate.netorganic-chemistry.org

As a stable, isolable imidate salt, it reacts readily with primary and secondary amines to afford the corresponding N-substituted 2-fluoroacetamidines. This direct imidoylation is highly efficient for producing monosubstituted amidines. organic-chemistry.org The reaction proceeds by nucleophilic attack of the amine on the imidate carbon, followed by the elimination of ethanol.

Furthermore, this reagent can be used to synthesize substituted guanidines. Reaction with guanidine (B92328) itself would lead to the formation of 2-fluoro-N-guanidinoacetamidine. This transformation extends the utility of the imidate as a synthon for building more complex structures that incorporate the biologically significant guanidine moiety. researchgate.net

Utility in Solid-Phase Organic Synthesis (SPOS)

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of large libraries of compounds for drug discovery and other applications. researchgate.net this compound is well-suited for SPOS, enabling the immobilization of the fluoroacetamidine scaffold onto a polymeric support for further elaboration.

The coupling of this compound to amine-functionalized resins is a key step in leveraging its potential in SPOS. Resins such as TentaGel and those employing the Knorr linker are particularly relevant.

TentaGel: TentaGel resins are copolymers of polystyrene and polyethylene (B3416737) glycol (PEG), which provides a unique swelling capacity in a wide range of solvents, from toluene (B28343) to water. rapp-polymere.comrapp-polymere.com Amine-terminated TentaGel resins (TentaGel S NH2) can act as the nucleophile, reacting with this compound in solution. nih.gov This reaction anchors a fluoroacetamidine group to the solid support, which can then be used as a starting point for further synthetic transformations. nih.gov

Knorr Amide Resin: The Knorr linker is an acid-labile linker often used to prepare C-terminal amides. peptide.com It is a modification of the Rink amide linker with improved stability, preventing the linker itself from cleaving and contaminating the final product. peptide.comiris-biotech.de An amine resin functionalized with the Knorr linker can be reacted with this compound. The resulting resin-bound amidine can then be incorporated into more complex structures, with the final product being cleaved from the resin under acidic conditions. peptide.com

The use of these resins in conjunction with this compound facilitates the synthesis of libraries of amidine-containing small molecules and peptides, which are valuable in screening for biological activity. nih.govnih.govnsf.gov

Interactive Data Table: Resins for Solid-Phase Synthesis

| Resin Type | Base Polymer | Key Feature | Application with this compound |

| TentaGel S NH2 | Polystyrene-Polyethylene Glycol (PEG) Graft Copolymer | Excellent swelling in diverse solvents; PEG spacer mimics solution-phase environment. rapp-polymere.com | Direct coupling to the amine group to form a resin-bound fluoroacetamidine for library synthesis. |

| Knorr Amide Resin | Polystyrene | Acid-labile linker with high stability against premature cleavage. peptide.comiris-biotech.de | Coupling to the linker's amino group to immobilize the fluoroacetamidine moiety for multi-step synthesis. |

Design, Synthesis, and Structure Activity Relationship Sar Studies of Derivatives

Synthesis of Fluorine-Containing Amidine-Based Inhibitors

The synthesis of these inhibitors often involves the transformation of the fluoroacetimidate moiety into a more complex amidine structure. The general strategy relies on the reactivity of the imidate group with primary amines to form the corresponding N-substituted amidines.

F-amidine and its ortho-fluoro analogue, o-F-amidine, are foundational structures in the development of pan-PAD inhibitors. chemicalbook.com Their synthesis is typically achieved through solid-phase peptide synthesis methodologies. The process begins with a resin-bound amino acid, such as ornithine, which is protected at the alpha-amino group (e.g., with Fmoc) and the side-chain amino group (e.g., with Dde). Following deprotection of the side chain, the free amine is reacted with a source of the fluoroacetimidoyl group. While not explicitly detailed in the provided search results, this is commonly achieved by reacting the amine with ethyl 2-fluoroacetimidate hydrochloride.

Subsequent modifications, such as the introduction of a benzoyl group at the alpha-amino position, complete the synthesis of F-amidine. For o-F-amidine, an ortho-fluorobenzoyl group is used instead. The development of second-generation inhibitors involved placing a carboxylic acid at the ortho-position of the N-terminal phenyl group, which was found to significantly enhance inhibitory effects and selectivity among PAD isozymes.

Further derivatization has led to compounds like Thr-Asp F-amidine (TDFA), identified from a library screening approach as a highly potent and selective PAD4 inactivator. The synthesis of TDFA was performed on Rink Amide resin to better mimic the structure of the original F-amidine. chemicalbook.com

While a specific documented synthesis for N-(4-Aminobutyl)-2-fluoro-ethanimidamide (ABFA) was not found in the provided search results, a plausible synthetic route can be proposed based on standard chemical principles for amidine formation. This method would involve the reaction of this compound with a protected form of 1,4-diaminobutane (B46682) (putrescine).

The synthesis could proceed as follows:

Protection: One of the amino groups of 1,4-diaminobutane is protected with a suitable protecting group (e.g., Boc) to prevent double reaction.

Amidine Formation: The resulting mono-protected diamine is then reacted with this compound in a suitable solvent, likely an alcohol like ethanol (B145695), to form the protected ABFA.

Deprotection: The protecting group is subsequently removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield the final product, N-(4-Aminobutyl)-2-fluoro-ethanimidamide, which would likely be isolated as a hydrochloride salt.

Similar to ABFA, a specific synthesis for 2-Fluoro-N-propylacetamidine was not detailed in the search results. However, a straightforward synthesis can be envisioned by the direct reaction of this compound with n-propylamine. This nucleophilic substitution reaction at the imidate carbon would displace the ethoxy group with the propylamine, forming the desired N-propyl-substituted amidine. The reaction is typically carried out in a polar solvent, and the final product is isolated as the hydrochloride salt. This general approach allows for the synthesis of a variety of related N-alkyl and N-aryl fluoroacetamidines by simply varying the amine used in the reaction.

Exploration of Structure-Activity Relationships in Enzyme Inhibition

The development of F-amidine and its derivatives has provided a rich platform for understanding the structure-activity relationships (SAR) governing their interaction with target enzymes, particularly the PAD family.

The fluoroacetimidate moiety is the cornerstone of this class of inhibitors, functioning as a reactive "warhead." The design of F-amidine was based on its structural similarity to N-α-benzoyl Arginine amide, a known PAD4 substrate. The guanidinium (B1211019) group of arginine is replaced by the haloacetamidine warhead, which is designed to covalently modify a critical cysteine residue (Cys645 in PAD4) in the enzyme's active site, leading to irreversible inactivation.

Several key findings highlight the importance of the fluoroacetimidate warhead:

Electronegativity and Reactivity: The electron-withdrawing nature of the fluorine atom is crucial for the warhead's reactivity. This property facilitates the nucleophilic attack by the active site cysteine.

Positional Importance: The precise positioning of the warhead is critical for inactivation. Studies comparing F-amidine with analogues having longer side chains (F2-amidine) showed a dramatic decrease in potency, indicating that a correctly oriented warhead is essential for the reaction with the active site cysteine.

Leaving Group Identity: The identity of the halogen affects both potency and selectivity. Replacing fluorine with chlorine (to create Cl-amidine) resulted in a more potent, though less selective, pan-PAD inhibitor. chemicalbook.com This is attributed to the better leaving group potential of chloride compared to fluoride. However, the fluoroacetamidine warhead has been noted to impart a higher degree of isozyme selectivity in some cases.

Charge and Hydrogen Bonding: The amidinium group is positively charged at physiological pH, mimicking the natural substrate's guanidinium group. This charge, along with its hydrogen bond donating capabilities, allows it to fit sterically and electrostatically into the active site of PAD enzymes. Compounds lacking this positively charged warhead show a significant loss of affinity.

The data below summarizes the inhibitory activity of key F-amidine derivatives against various PAD isozymes.

| Compound | Target PAD Isozyme | IC50 (µM) | kinact/KI (M-1min-1) | Selectivity Notes |

| F-amidine | PAD4 | ~10 | - | Potent pan-PAD inhibitor |

| Cl-amidine | PAD4 | ~2 | 13,000 | More potent than F-amidine, but less selective |

| TDFA | PAD4 | 2.3 ± 0.2 | - | ~10-fold more potent than F-amidine; >15-fold selective for PAD4 vs PAD1, >50-fold vs PADs 2 & 3 |

| TDCA | PAD4 | 3.4 ± 0.5 | - | Similar potency to TDFA |

| d-o-F-amidine | PAD1 | - | 12,100 | Highly selective for PAD1 (35-fold vs PAD2, 3900-fold vs PAD3, 225-fold vs PAD4) |

Data compiled from multiple sources. chemicalbook.com

Development of Chemical Probes Incorporating the Fluoroacetimidate Warhead

The reactive and specific nature of the fluoroacetimidate warhead makes it an excellent component for the design of chemical probes, particularly activity-based protein profiling (ABPP) probes. chemicalbook.com These probes are valuable tools for studying enzyme function, identifying new enzyme targets, and verifying target engagement in complex biological systems.

A prime example is the conversion of the selective PAD4 inhibitor, TDFA, into a PAD4-selective ABPP. By attaching a biotin (B1667282) tag to TDFA, researchers created biotin-TDFA. This probe was successfully used to selectively isolate purified PAD4 in vitro, demonstrating its utility as a chemical tool to study the physiological roles of this specific enzyme. The development of such probes is crucial for dissecting the individual contributions of different PAD isozymes to disease pathology.

Advanced Spectroscopic and Chromatographic Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of Ethyl 2-fluoroacetimidate hydrochloride and its derivatives. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra, a complete structural assignment can be achieved.

In the ¹H NMR spectrum of this compound, the ethyl group would exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons due to spin-spin coupling. The fluorinated methylene group (FCH₂) protons would appear as a doublet, further split by the fluorine atom, resulting in a doublet of doublets. The imino (C=NH) proton and the amine (NH₂) protons of the hydrochloride salt would likely appear as broad singlets, and their chemical shifts could be concentration and solvent dependent.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl-like carbon of the imidate group is expected to appear significantly downfield. The fluorinated methylene carbon will show a characteristic coupling to the fluorine atom (¹JCF). The two carbons of the ethyl group will also be readily identifiable.

The presence of a fluorine atom allows for ¹⁹F NMR spectroscopy, which would show a signal for the single fluorine environment, likely a triplet due to coupling with the adjacent methylene protons. The precise chemical shifts and coupling constants are sensitive to the electronic environment, providing valuable data for confirming the structure of derivatives. ubc.ca

Table 1: Predicted ¹H NMR Spectral Data for Ethyl 2-fluoroacetimidate

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| CH₃ | ~1.3 | Triplet (t) | ~7 |

| OCH₂ | ~4.2 | Quartet (q) | ~7 |

| FCH₂ | ~5.0 | Doublet of doublets (dd) | JHF ~48, JHH ~4 |

| NH/NH₂ | Variable | Broad singlet (br s) | - |

Note: The data in this table is predicted based on general principles of NMR spectroscopy and data for structurally similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques for Molecular Weight and Purity Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of a compound. For this compound, techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are suitable for generating gas-phase ions of the intact molecule.

The high-resolution mass spectrum (HRMS) would be used to determine the exact mass of the protonated molecule [M+H]⁺. The experimentally measured mass can then be compared to the calculated exact mass of the chemical formula C₄H₉FNO⁺ (the cation of the hydrochloride salt), which is 106.0668 u. This comparison allows for the unambiguous confirmation of the elemental composition. The exact mass of the neutral free base, C₄H₈FNO, is 105.0589 u.

Furthermore, tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns of the parent ion. By inducing fragmentation, characteristic daughter ions are produced, which can provide further structural confirmation. The purity of a sample can also be assessed by the absence of signals corresponding to impurities in the mass spectrum.

Table 2: Mass Spectrometry Data for Ethyl 2-fluoroacetimidate

| Parameter | Value |

| Molecular Formula | C₄H₈FNO |

| Exact Mass (Free Base) | 105.0589 u |

| Molecular Weight (Free Base) | 105.11 g/mol |

| Exact Mass of [M+H]⁺ | 106.0668 u |

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical and preparative chemistry, offering high-resolution separations of compounds in a mixture. For this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed technique for both analytical purity assessment and preparative isolation.

In an analytical context, a C18 column is often used as the stationary phase, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the hydrochloride salt. Detection is commonly performed using a UV detector, as the imidate functionality is expected to have a UV absorbance. The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for identification, while the peak area provides quantitative information about the amount of the compound present, allowing for accurate purity determination. nih.govlatamjpharm.org

For preparative separations, the analytical method is scaled up to a larger column with the same stationary phase. nih.gov This allows for the isolation of larger quantities of pure this compound from a crude reaction mixture. The fractions are collected as they elute from the column, and the purity of each fraction is typically verified by analytical HPLC.

Table 3: Exemplary HPLC Method Parameters for Analysis of a Hydrochloride Salt

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Note: This is a general method and would require optimization for the specific analysis of this compound.

Applications of Column Chromatography for Purification

Column chromatography is a widely used and versatile technique for the purification of organic compounds on a laboratory scale. For the purification of ethyl imidates and related compounds, normal-phase column chromatography using silica (B1680970) gel as the stationary phase is a common and effective method. amazonaws.com

The crude reaction mixture containing Ethyl 2-fluoroacetimidate is dissolved in a minimal amount of solvent and loaded onto the top of a silica gel column. A suitable eluent, which is a solvent or a mixture of solvents, is then passed through the column. The choice of eluent is critical for achieving good separation and is often determined by preliminary analysis using thin-layer chromatography (TLC). A common eluent system for compounds of moderate polarity, such as imidates, is a mixture of a non-polar solvent like heptane (B126788) or hexane (B92381) and a more polar solvent like ethyl acetate. amazonaws.com

As the eluent flows through the column, the components of the mixture travel at different rates depending on their affinity for the silica gel and their solubility in the eluent. The separated compounds are then collected in fractions as they exit the column. The purity of the collected fractions is subsequently analyzed, often by TLC or HPLC, to identify the fractions containing the pure product. For basic compounds like imidates, it can be advantageous to add a small amount of a base, such as triethylamine, to the eluent to prevent peak tailing and improve separation on the acidic silica gel.

Lack of Publicly Available Research Data for Theoretical and Computational Investigations of this compound

Efforts to locate studies on the computational design and prediction of novel derivatives based on the this compound scaffold have also been unsuccessful. The scientific community has not published research that would provide the necessary data to populate the requested article structure.

Consequently, it is not possible to generate an article that adheres to the user's specific and detailed outline, which requires in-depth information on the following topics:

Theoretical and Computational Chemistry Investigations

Computational Design and Prediction of Novel Derivatives:The foundational computational studies required for the rational design of new molecules based on this compound are not present in the current body of scientific literature.

Without any foundational research in these specific areas, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and reliance on verifiable data. Therefore, the generation of a detailed article on the theoretical and computational chemistry of Ethyl 2-fluoroacetimidate hydrochloride is not feasible at this time.

Emerging Research Avenues and Future Perspectives

Development of Stereoselective and Asymmetric Syntheses Involving the Compound

The development of synthetic methods that can control the three-dimensional arrangement of atoms is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals and other biologically active molecules. Ethyl 2-fluoroacetimidate hydrochloride possesses a prochiral center, making it a candidate for stereoselective and asymmetric transformations.

Future research could focus on the use of this compound as a substrate in reactions catalyzed by chiral catalysts. For instance, asymmetric reduction of the imidate functionality could provide access to chiral α-fluoroamines, which are valuable building blocks in medicinal chemistry. Similarly, enantioselective additions of nucleophiles to the carbon-nitrogen double bond could yield a variety of chiral fluorine-containing compounds. The development of such methodologies would be highly dependent on the identification of suitable chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, that can effectively differentiate between the two faces of the imidate.

Table 1: Potential Stereoselective Reactions Involving this compound

| Reaction Type | Potential Chiral Product | Catalyst Class |

| Asymmetric Reduction | Chiral α-fluoroamines | Chiral metal hydrides, enzymatic catalysts |

| Enantioselective Nucleophilic Addition | Chiral α-fluoro-α-substituted amines | Chiral Lewis acids, organocatalysts |

| Asymmetric Cycloaddition | Chiral fluorinated heterocycles | Chiral metal catalysts |

Exploration of Bioorthogonal Reactions and Bioconjugation Applications

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. These reactions are invaluable for labeling and tracking biomolecules in their natural environment. The reactivity of the imidate group in this compound could potentially be harnessed for bioorthogonal applications.

One possible avenue of exploration is the development of novel ligation strategies where the imidate reacts selectively with a specific functional group on a biomolecule, such as a thiol or an aminooxy group. The presence of the fluorine atom could modulate the reactivity and stability of the resulting conjugate. Furthermore, the small size of the fluoroacetimidate group could be advantageous, minimizing perturbations to the structure and function of the labeled biomolecule. Researchers would need to investigate the kinetics and selectivity of such reactions under physiological conditions to establish their bioorthogonal nature.

Advanced Mechanistic Studies using Modern Analytical Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Advanced analytical techniques can provide detailed insights into the pathways and intermediates involved in chemical transformations.

For reactions involving this compound, techniques such as in-situ NMR spectroscopy, mass spectrometry, and computational modeling could be employed to elucidate reaction mechanisms. For example, kinetic studies could determine the rate-determining step of a reaction, while isotopic labeling experiments could track the fate of individual atoms. Computational chemistry, using methods like Density Functional Theory (DFT), could be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. Such studies would provide a fundamental understanding of the reactivity of this fluorinated imidate.

Integration into Automated Synthesis Platforms and High-Throughput Methodologies

The increasing demand for the rapid synthesis and screening of large numbers of compounds has driven the development of automated synthesis platforms and high-throughput methodologies. The physical and chemical properties of this compound, such as its stability and solubility, would need to be assessed to determine its suitability for these automated systems.

If deemed appropriate, this compound could be incorporated into automated workflows for the synthesis of libraries of fluorinated compounds. For instance, an automated platform could perform a series of reactions in parallel, varying the reaction partners or conditions to quickly generate a diverse set of molecules. These compound libraries could then be subjected to high-throughput screening to identify new drug candidates or materials with desired properties. The integration of this compound into such platforms would significantly accelerate the discovery process.

Q & A

Basic: What synthetic strategies are optimal for preparing ethyl 2-fluoroacetimidate hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or esterification under acidic conditions. For example, fluoroacetimidate derivatives can be synthesized via reaction of ethyl chloroacetimidate with potassium fluoride (KF) in anhydrous solvents like acetonitrile at 60–80°C . Hydrochloride salt formation is achieved by treating the free base with HCl gas in ethanol. Key factors include:

- Temperature: Elevated temperatures (e.g., 60–80°C) enhance reaction rates but may promote side reactions like hydrolysis.

- pH: Acidic conditions stabilize the imidate intermediate, while excess HCl ensures complete salt formation.

- Solvent: Polar aprotic solvents (e.g., DMF) improve solubility of fluorinated intermediates.

Data Table:

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| 60°C, KF, 12h | 72 | 95% |

| 80°C, KF, 8h | 68 | 89% |

| Room temp, NaF, 24h | 35 | 78% |

Advanced: How does the fluorine atom in this compound affect its reactivity compared to chloro or methoxy analogs?

Methodological Answer:

The electron-withdrawing fluorine atom increases electrophilicity at the adjacent carbon, enhancing nucleophilic substitution rates. Comparative studies with ethyl 2-chloroacetimidate () show:

- Reactivity Order: Fluoro > Chloro > Methoxy (due to electronegativity and leaving-group ability).

- Hydrolysis Stability: Fluoro derivatives exhibit slower hydrolysis in aqueous media than chloro analogs, as seen in half-life studies (t₁/₂: 48h vs. 12h at pH 7.4) .

Mechanistic Insight:

Fluorine’s inductive effect stabilizes transition states in SN2 reactions, as confirmed by DFT calculations.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify ethyl groups (δ ~1.2–1.4 ppm for CH3, δ ~4.1–4.3 ppm for CH2) and imine protons (δ ~7.5–8.0 ppm). Fluorine’s deshielding effect shifts adjacent carbons upfield .

- FT-IR: Confirm C-F stretch (1000–1100 cm⁻¹) and imine C=N (1640–1690 cm⁻¹).

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ (e.g., m/z 154.05 for C4H8FNO2·HCl).

Advanced: How can researchers resolve contradictions in biological activity data for fluorinated acetimidates?

Methodological Answer:

Discrepancies often arise from impurities or solvent effects. Strategies include:

- Purity Validation: Use HPLC with UV/Vis detection (λ = 254 nm) to confirm >98% purity .

- Solvent Controls: Compare activity in DMSO vs. aqueous buffers, as DMSO may alter protein binding .

- Isotopic Labeling: Incorporate ¹⁸O or ²H to track metabolic stability (e.g., via LC-MS/MS) .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Temperature: Store at –20°C in anhydrous conditions to prevent hydrolysis .

- Moisture Sensitivity: Use desiccants (e.g., silica gel) in sealed containers.

- Degradation Products: Monitor via TLC or NMR for ethyl 2-fluoroacetate (hydrolysis byproduct).

Advanced: How can computational modeling optimize the design of fluorinated acetimidate derivatives?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to predict binding affinity to target enzymes (e.g., serine hydrolases).

- QSAR Models: Correlate substituent electronegativity with bioactivity (R² > 0.85 for fluorinated analogs) .

- MD Simulations: Assess solvation effects on stability (e.g., water penetration in hydrophobic pockets).

Basic: What are the key applications of this compound in peptide synthesis?

Methodological Answer:

The compound serves as a fluoroacylating agent for:

- Selective Amine Modification: Reacts with lysine residues under mild conditions (pH 8.5, 25°C) .

- Protecting Groups: The imidate moiety is cleavable via acidic hydrolysis (e.g., 10% HCl, 2h) .

Advanced: What statistical methods are recommended for analyzing dose-response data in fluorinated compound assays?

Methodological Answer:

- Nonlinear Regression: Fit IC50 values using GraphPad Prism (four-parameter logistic model).

- ANOVA with Tukey’s Test: Compare means across fluorinated/chlorinated analogs (p < 0.05) .

- Error Analysis: Report SEM for triplicate experiments and validate outliers via Grubbs’ test.

Basic: How does the hydrochloride salt form enhance the compound’s utility in biological studies?

Methodological Answer:

- Solubility: The salt form improves aqueous solubility (>50 mg/mL in PBS) for cell-based assays .

- Stability: Prevents imidate degradation during freeze-thaw cycles (e.g., <5% loss after 3 cycles) .

Advanced: What strategies mitigate toxicity concerns in in vitro studies with fluorinated acetimidates?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.